Cas no 8064-83-3 (3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione)

3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione structure
8064-83-3 structure
Product name:3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione
CAS No:8064-83-3
MF:C48H59ClN10O5S
MW:923.564068078995
CID:1801500
PubChem ID:202236

3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine,4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one,N-(4-ethoxyphenyl)acetamide,1,3,7-trimethylpurine-2,6-dione
    • 1,3,7-trimethylpurine-2,6-dione
    • 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine
    • 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one
    • N-(4-ethoxyphenyl)acetamide
    • DTXSID30230454
    • 8064-83-3
    • Sedes
    • Acetamide, N-(4-ethoxyphenyl)-, mixt. with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propanamine, 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione and 4-(dimethylamino)-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one
    • 3-(2-chlorophenothiazin-10-yl)-N,N-dimethyl-propan-1-amine; 4-dimethylamino-1,5-dimethyl-2-phenyl-pyrazol-3-one; N-(4-ethoxyphenyl)acetamide; 1,3,7-trimethylpurine-2,6-dione
    • Inchi: InChI=1S/C17H19ClN2S.C13H17N3O.C10H13NO2.C8H10N4O2/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h3-4,6-9,12H,5,10-11H2,1-2H3;5-9H,1-4H3;4-7H,3H2,1-2H3,(H,11,12);4H,1-3H3
    • InChI Key: LAOROLNDGSJOEB-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)NC(=O)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Computed Properties

  • Exact Mass: 922.4079139g/mol
  • Monoisotopic Mass: 922.4079139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 65
  • Rotatable Bond Count: 9
  • Complexity: 1140
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155Ų

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.